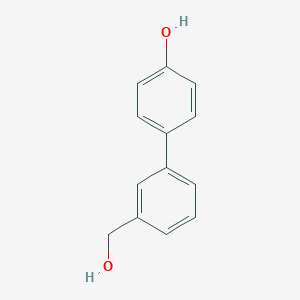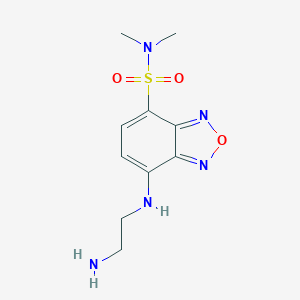
N-Boc-N,N-bis(2-bromoethyl)amine
説明
N-Boc-N,N-bis(2-bromoethyl)amine, also known as tert-butyl bis(2-bromoethyl)carbamate, is a chemical compound with the molecular formula C9H17Br2NO2. It is commonly used in organic synthesis as a reagent and intermediate. The compound is characterized by its white to off-white solid form and is known for its stability and reactivity in various chemical reactions .
作用機序
Target of Action
N-Boc-N,N-bis(2-bromoethyl)amine is a chemical compound used in organic synthesis It is known to be used in the synthesis of various compounds like peptides , suggesting that its targets could be peptide or protein structures in biochemical systems.
Mode of Action
It is known to introduce the boc-protective group in organic synthesis . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
Given its role in the synthesis of peptides , it can be inferred that it may be involved in the modification of peptide synthesis pathways.
Result of Action
Given its role in introducing the boc-protective group in organic synthesis , it can be inferred that it may lead to the formation of new chemical structures or the modification of existing ones.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at 0-8°C , suggesting that temperature can affect its stability. Other factors such as pH, presence of other chemicals, and the specific biological system in which it is used can also influence its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-N,N-bis(2-bromoethyl)amine can be synthesized through the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature. The reaction proceeds as follows:
- Dissolve 2-bromoethylamine hydrobromide in tetrahydrofuran.
- Add sodium bicarbonate and water to the solution.
- Slowly add di-tert-butyl dicarbonate to the mixture while stirring.
- Allow the reaction to proceed for several hours at room temperature.
- Extract the product and purify it through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-Boc-N,N-bis(2-bromoethyl)amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The tert-butyl carbamate (Boc) protecting group can be removed under acidic conditions to yield the free amine.
Coupling reactions: The compound can be used in coupling reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane is commonly used for Boc deprotection.
Coupling reactions: Reagents such as carbodiimides or phosphonium salts are used in the presence of a base like triethylamine.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted amines, thiols, or ethers.
Deprotection: The major product is the free amine.
Coupling reactions: The major products are the coupled amine derivatives.
科学的研究の応用
N-Boc-N,N-bis(2-bromoethyl)amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic synthesis: It serves as a building block for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Peptide synthesis: The compound is used to introduce Boc-protective groups in peptide synthesis, facilitating the formation of peptide bonds.
Medicinal chemistry: It is employed in the development of new drug candidates by enabling the synthesis of bioactive molecules.
Material science: The compound is used in the preparation of functionalized polymers and materials with specific properties.
類似化合物との比較
N-Boc-N,N-bis(2-bromoethyl)amine can be compared with other similar compounds such as:
N-Boc-2-bromoethylamine: This compound has a similar structure but contains only one bromoethyl group. It is used in similar applications but offers different reactivity and selectivity.
N-Boc-N,N-bis(2-chloroethyl)amine: This compound contains chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.
N-Boc-N,N-bis(2-iodoethyl)amine: This compound contains iodine atoms, which can undergo different types of reactions compared to bromine.
This compound is unique due to its specific reactivity and stability, making it a valuable reagent in various chemical syntheses and research applications.
特性
IUPAC Name |
tert-butyl N,N-bis(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKNCWSDHQVBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597556 | |
| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-50-4 | |
| Record name | 1,1-Dimethylethyl N,N-bis(2-bromoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159635-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)

![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)






![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)


